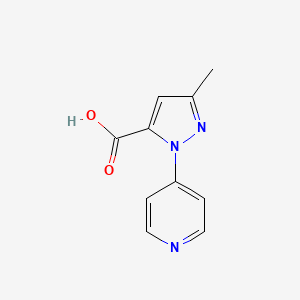

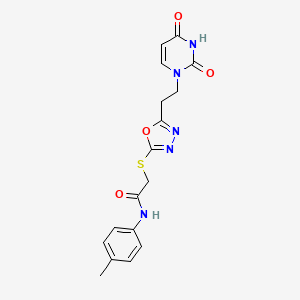

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound with the CAS Number: 1104279-99-3 . It has a molecular weight of 203.2 and is typically stored at room temperature . The compound is usually in the form of a powder .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid, has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O2/c1-7-9(10(14)15)6-13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The reactions are systematized according to the method to assemble the pyrazolopyridine system .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

Biomedical Research: Synthesis of 1H-Pyrazolo[3,4-b]pyridines

This compound is utilized in the synthesis of 1H-pyrazolo[3,4-b]pyridines, which are heterocyclic compounds with potential biomedical applications. These structures are studied for their biological activity, including their role as scaffolds for anti-inflammatory agents .

Anticancer Agents

Derivatives of pyrazolo[3,4-b]pyridines have been synthesized and evaluated for their anticancer activity. The substitution patterns at various positions on the compound play a crucial role in determining its pharmacological potential .

Anti-tubercular Activity

Compounds derived from 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid have been designed and synthesized for their anti-tubercular properties. These derivatives are tested against Mycobacterium tuberculosis, showcasing the compound’s relevance in developing new therapeutic agents .

Chemical Synthesis

The compound serves as a precursor in various chemical syntheses, including the creation of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines, which exhibit antidiabetic, anticancer, and antioxidant activities .

Material Science

In the field of material science, this compound is involved in the hydrothermal synthesis of complex structures like catena-poly[bis(4-((pyridin-4-ylmethyl)amino)benzoato-κ3N:O,O’)zinc(II)], which have implications in developing new materials .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the synthesis methods and the potential biological activities of derivatives suggest that they could be investigated for environmental remediation or as models for environmental behavior of similar organic compounds .

Pharmaceutical Development

The compound is a key intermediate in pharmaceutical development, particularly in the synthesis of imidazole-containing compounds with a wide range of therapeutic effects, including antimicrobial and antihypertensive potentials .

Corrosion Inhibition

Although not directly mentioned, similar compounds containing the pyrazole moiety have been analyzed for their effectiveness in corrosion inhibition, which could imply potential applications for 3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid in protecting metals against corrosion .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

5-methyl-2-pyridin-4-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-6-9(10(14)15)13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWPXGZJURZKGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2752206.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)

![2-{[1-(1-phenylethyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752219.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)